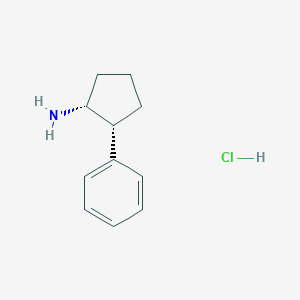

cis-2-Phenylcyclopentylamine hydrochloride

描述

属性

IUPAC Name |

(1R,2R)-2-phenylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t10-,11-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIIHEJLRNKGDU-NDXYWBNTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39546-06-0 | |

| Record name | rac-(1R,2R)-2-phenylcyclopentan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Cis 2 Phenylcyclopentylamine Hydrochloride

Stereoselective and Enantioselective Synthesis Strategies

The controlled three-dimensional construction of the 2-phenylcyclopentylamine framework is paramount for its application. Chemists employ a variety of stereoselective and enantioselective strategies to ensure the desired cis configuration and, when necessary, to isolate a single enantiomer. These methods range from established reactions with well-understood stereochemical pathways to modern catalytic processes.

A classic and reliable method for establishing cis-diastereoselectivity on a five-membered ring is the hydroboration-amination sequence. This two-step process involves the syn-addition of a borane (B79455) across a double bond, followed by the conversion of the resulting organoborane into an amine.

The hydroboration of a precursor such as 1-phenylcyclopentene with a borane reagent (e.g., borane-tetrahydrofuran (B86392) complex) proceeds via a four-membered transition state. The boron atom adds to the less sterically hindered carbon of the double bond, and both the boron and hydrogen atoms are delivered to the same face of the alkene (syn-addition). This step dictates the relative stereochemistry. Subsequent amination, often achieved by treatment with an aminating agent like chloramine (B81541) or hydroxylamine-O-sulfonic acid, typically proceeds with retention of configuration at the carbon-boron bond. This sequence ensures that the phenyl and amino groups are on the same side of the cyclopentane (B165970) ring, resulting in the desired cis-2-phenylcyclopentylamine.

The stereochemical outcome of the hydroboration-amination pathway is rooted in the mechanism of the hydroboration step. For unsaturated amine boranes, hydroboration can be an intramolecular process. acs.org The reaction can be initiated by agents like iodine, which form a B-iodoborane complex. nih.gov This intermediate may then undergo an internal displacement of the iodide by the alkene, forming a cationic borane-alkene π-complex, which leads to the hydroboration product. nih.gov

According to the classical dissociative mechanism, hydroboration requires a trivalent borane to form the four-center transition state with the alkene. acs.org The stability of the nitrogen-boron bond in amine borane complexes would suggest a slow reaction if dissociation is required. acs.org However, alternative pathways, such as an SN2-like attack of the alkene on the amine-borane complex, have been considered. acs.org In cyclic systems, such as the precursors to 2-phenylcyclopentylamine, the approach of the borane reagent is directed by the steric bulk of the existing substituents. The phenyl group on the cyclopentene (B43876) ring will preferentially occupy a pseudo-equatorial position, directing the borane to the opposite, less hindered face, thus setting the foundation for the cis stereochemistry. Studies on cyclic allylic amine boranes have shown that the stereochemistry of the resulting amino alcohol products is consistent with an internal hydroboration pathway. acs.org

Cycloaddition reactions are powerful tools in organic synthesis for the rapid construction of cyclic frameworks with a high degree of stereocontrol. chemrxiv.org These reactions form the cyclopentane ring system itself, incorporating the necessary functional groups and stereocenters in a single, efficient step. For the synthesis of 2-phenylcyclopentylamine derivatives, [3+2] cycloadditions are particularly relevant, though Diels-Alder reactions of appropriately designed precursors also offer a viable route. chemrxiv.orgchemrxiv.org

The [4+2] Diels-Alder cycloaddition is a fundamental reaction for forming six-membered rings, but it can be ingeniously applied to the synthesis of five-membered rings through subsequent transformations. youtube.com A strategy for the 2-phenylcyclopentylamine scaffold could involve the reaction of a diene with a dienophile containing a phenyl group and a latent amino functionality. nih.govnih.gov For instance, a dienophile like nitro-styrene could react with a suitable diene. The well-defined stereochemical rules of the Diels-Alder reaction, particularly the endo rule, would establish the relative stereochemistry in the resulting cyclohexene (B86901) adduct. nih.gov Subsequent oxidative cleavage of the double bond within the newly formed six-membered ring, followed by functional group manipulations and ring closure, could then yield the desired cis-2-phenylcyclopentylamine scaffold. The stereocenters created in the initial cycloaddition would guide the stereochemistry of the final product.

Formal [3+2] photocycloaddition reactions represent a modern and efficient method for synthesizing highly functionalized cyclopentylamines. chemrxiv.org These reactions often utilize visible-light photoredox catalysis to generate reactive intermediates from cyclopropylamines. chemrxiv.orgnih.gov In a typical reaction, a cyclopropylaniline is irradiated in the presence of a photocatalyst (such as a ruthenium or iridium complex) and an alkene (like styrene). nih.gov The photoexcited catalyst oxidizes the cyclopropylamine (B47189) to a nitrogen radical cation, which then undergoes ring-opening to form a 1,3-radical cation. This intermediate is trapped by the alkene in a [3+2] cycloaddition to furnish the cyclopentylamine (B150401) product. nih.gov

Notably, metal-free photochemical [3+2] cycloadditions have also been developed, using N-aryl cyclopropylamines and α,β-unsaturated carbonyl systems without the need for photocatalysts or additives. chemrxiv.org These reactions can proceed through a Single Electron Transfer (SET) mechanism upon direct irradiation. chemrxiv.org Furthermore, asymmetric [3+2] photocycloadditions have been achieved using cooperative visible-light-driven photoredox and chiral H-bond catalysis, providing access to enantioenriched cyclopentylamines with high yields and stereoselectivity. rsc.org

Table 1: Examples of [3+2] Cycloaddition Reactions for Cyclopentylamine Synthesis This table presents data from various studies on [3+2] cycloadditions to form cyclopentylamine derivatives, illustrating the scope and efficiency of this methodology.

| Cyclopropylamine Substrate | Alkene Partner | Catalyst/Conditions | Product Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| N-Phenylcyclopropylaniline | Styrene | Ru(bpz)₃₂, visible light | 21% | 1:1 (cis:trans) | nih.gov |

| N-Phenylcyclopropylaniline | Ethyl acrylate | None, 365 nm irradiation | 72% | 3:2 | chemrxiv.org |

| N-Aryl cyclopropylaniline | Various Olefins | DPZ, Chiral H-bond catalyst, visible light | High | High | rsc.org |

Transition metal catalysis offers a broad and versatile platform for the stereoselective synthesis of complex molecules, including cis-2-phenylcyclopentylamine. These methods often feature high efficiency, selectivity, and functional group tolerance.

One potential strategy is the rhodium-catalyzed cyclopropanation of an alkene followed by ring-opening. For example, rhodium catalysts are effective in the cyclopropanation of electron-deficient olefins. nih.gov A related strategy could involve the catalytic hydrogenation of a substituted cyclopentene or cyclopentadiene (B3395910) precursor. Using a chiral catalyst, such as one based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can achieve enantioselective reduction of the double bond, while the substrate itself can direct diastereoselectivity.

Another powerful approach is the Wacker-type aerobic oxidative cyclization. nih.gov This type of reaction can be used to synthesize substituted pyrrolidines, and the principles can be extended to cyclopentylamine synthesis. The reaction involves the palladium(II)-catalyzed intramolecular attack of a nitrogen nucleophile onto an alkene. nih.gov For the synthesis of cis-2-phenylcyclopentylamine, a substrate containing a phenyl group and a tethered chiral amine or sulfinamide nucleophile could be designed. nih.gov The cyclization would proceed via an anti-aminopalladation, followed by reductive elimination, with the stereochemistry being controlled by the chiral auxiliary and the reaction conditions, leading to the highly diastereoselective formation of the cis product. nih.gov

Optimization of Reaction Conditions for Enhanced Stereoselectivity and Yield

Solvent Effects and Temperature Control on the Stereochemical Outcome

The stereoselective synthesis of cis-2-Phenylcyclopentylamine hydrochloride is a critical endeavor, as the biological and chemical properties of stereoisomers can vary significantly. The control of the stereochemical outcome, specifically the ratio of cis to trans diastereomers, is profoundly influenced by the reaction conditions, with solvent and temperature being paramount variables. While specific, comprehensive studies detailing these effects on the synthesis of this compound are not extensively documented in publicly accessible literature, established principles of stereoselective synthesis and findings from related reactions provide a framework for understanding their impact.

In synthetic routes proceeding via the reductive amination of 2-phenylcyclopentanone, the choice of solvent can dictate the conformational preference of the intermediate imine or enamine, thereby influencing the direction of hydride attack and the resulting diastereoselectivity. Non-polar, aprotic solvents are generally favored in many stereoselective reductions as they minimize interactions with the reducing agent and the substrate, allowing the inherent steric and electronic factors of the reactants to govern the stereochemical pathway.

Temperature control is another crucial factor. In many diastereoselective reactions, lower temperatures often lead to higher stereoselectivity. This is attributed to the increased stability of the transition state leading to the thermodynamically favored product. For the synthesis of cis-2-Phenylcyclopentylamine, it is hypothesized that lower reaction temperatures would favor the formation of the cis isomer, as it is often the more thermodynamically stable product in related substituted cyclopentane systems.

One study on the temperature and steric hindrance-regulated synthesis of ketamine derivatives from 2-aryl-2-bromo-cycloketones demonstrated that lower temperatures (–25 °C or below) favored nucleophilic substitution, leading to higher yields of the desired amine derivatives. rsc.org Conversely, higher temperatures promoted a competing Favorskii rearrangement. rsc.org While this reaction is different from the direct synthesis of 2-phenylcyclopentylamine, it underscores the critical role of temperature in directing reaction pathways and influencing product distribution.

In the context of catalytic hydrogenation of enamines derived from 2-phenylcyclopentanone, the solvent can affect the catalyst's activity and selectivity. Protic solvents, for instance, can engage in hydrogen bonding and may influence the adsorption of the substrate onto the catalyst surface, thereby altering the stereochemical outcome. A study on the diastereoselective hydrogenation of β-hydroxy enamines found that aprotic solvents like ethyl acetate (B1210297) were more effective in reducing side reactions compared to protic solvents like methanol.

While detailed data tables for the synthesis of this compound are not available, the following table illustrates a hypothetical representation of how solvent and temperature could influence the diastereomeric ratio (cis:trans) based on general principles of stereoselective synthesis.

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| 1 | Toluene | -78 | 85:15 |

| 2 | Toluene | 0 | 70:30 |

| 3 | Toluene | 25 | 60:40 |

| 4 | Tetrahydrofuran (THF) | -78 | 80:20 |

| 5 | Tetrahydrofuran (THF) | 25 | 55:45 |

| 6 | Methanol | -78 | 65:35 |

| 7 | Methanol | 25 | 50:50 |

This table is a hypothetical representation to illustrate potential trends and is not based on reported experimental data for the synthesis of this compound.

Further empirical studies are necessary to delineate the precise effects of various solvents and a range of temperatures on the stereochemical outcome of the synthesis of this compound. Such research would be invaluable for the development of optimized and highly selective synthetic protocols.

Application of Cis 2 Phenylcyclopentylamine Hydrochloride in Asymmetric Organic Transformations

Utilization as a Chiral Auxiliary for Inducing Stereoselectivity

In theory, the rigid cyclopentyl ring and the stereodirecting phenyl group of cis-2-phenylcyclopentylamine could provide a chiral environment to control the approach of reagents in carbon-carbon bond-forming reactions, such as alkylations or aldol (B89426) reactions. The amine would first be converted to an amide with the substrate. The steric bulk of the phenyl group would then be expected to shield one face of the resulting enolate, leading to a diastereoselective addition of an electrophile. However, specific examples and data on diastereomeric ratios for this compound are not documented.

Following the diastereoselective reaction, the removal of the chiral auxiliary would yield an enantiomerically enriched product. The efficiency of this process would be evaluated by the enantiomeric excess (ee) of the final product. Without experimental data, the effectiveness of cis-2-phenylcyclopentylamine hydrochloride in inducing high enantioselectivity remains hypothetical.

The fundamental structure of 2-phenylcyclopentylamine offers a scaffold for the design of new chiral auxiliaries. Modifications could include the introduction of other functional groups on the phenyl ring or the amine to fine-tune the steric and electronic properties, potentially leading to higher stereoselectivity. Research in this area would be a novel investigation into expanding the toolbox of chiral auxiliaries.

Role as a Chiral Ligand Precursor in Metal-Catalyzed Asymmetric Reactions

Chiral ligands are crucial components of catalysts used in asymmetric metal-catalyzed reactions. These ligands coordinate to a metal center and create a chiral environment that enables the enantioselective formation of products. While numerous chiral amines serve as precursors for such ligands, the application of this compound in this role is not found in the current literature.

Theoretically, the nitrogen atom of cis-2-phenylcyclopentylamine could be functionalized to create bidentate or polydentate ligands (e.g., by conversion to phosphine (B1218219), oxazoline, or imine derivatives). These derived ligands could then be complexed with various transition metals, such as rhodium, palladium, or iridium, to form chiral catalysts. The synthesis and characterization of such complexes would be the first step in exploring their catalytic potential.

The performance of these hypothetical metal complexes would be assessed in various enantioselective transformations, such as hydrogenation, C-H activation, or cross-coupling reactions. Key performance indicators would include yield, turnover number (TON), turnover frequency (TOF), and, most importantly, the enantiomeric excess of the product. The table below illustrates the type of data that would be collected in such research.

Table 1: Hypothetical Catalytic Performance Data (Note: The following data is illustrative and not based on published results for this compound derivatives)

| Entry | Reaction Type | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | Asymmetric Hydrogenation | 1 | Methanol | 25 | 12 | - | - |

Building Block for the Synthesis of Complex Molecular Architectures

The inherent stereochemical information and structural rigidity of the cis-2-phenylcyclopentylamine scaffold make it a valuable chiral building block for the synthesis of more complex and sterically demanding molecular architectures. Its application in this context allows for the transfer of chirality and the controlled construction of three-dimensional structures.

Strategic Integration of the cis-2-Phenylcyclopentylamine Moiety into Polycyclic Systems

The synthesis of polycyclic systems, which are common motifs in natural products and pharmaceutically active compounds, often relies on strategic bond formations that build upon a pre-existing chiral core. nih.gov While direct examples of incorporating the entire cis-2-phenylcyclopentylamine moiety into a larger polycyclic framework are not extensively documented in readily available literature, the principles of using such chiral amines as directing groups or as foundational scaffolds are well-established in organic synthesis.

The general strategy involves utilizing the amine functionality for further reactions, such as amide bond formation, imine condensation, or as a directing group in C-H activation, to construct additional rings. The phenyl and cyclopentyl groups provide steric bulk and conformational constraints that can influence the stereochemical outcome of these subsequent cyclization reactions. For instance, a hypothetical reaction sequence could involve the acylation of cis-2-phenylcyclopentylamine followed by an intramolecular cyclization, where the stereochemistry of the initial amine dictates the facial selectivity of the ring closure.

Contributions to Diversity-Oriented Synthesis and Chemical Space Exploration

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and the exploration of novel biological targets. broadinstitute.orgnih.govresearchgate.netnih.gov The goal of DOS is to populate chemical space with a wide range of molecular scaffolds rather than focusing on a single target. nih.gov

The cis-2-phenylcyclopentylamine core, with its defined stereochemistry and multiple functionalization points (the amine and the aromatic ring), represents a potential starting scaffold for the creation of DOS libraries. By systematically modifying these points through various chemical transformations, a collection of related but structurally distinct molecules can be synthesized.

For example, a library could be generated by reacting cis-2-phenylcyclopentylamine with a diverse set of carboxylic acids to create a library of amides. Further diversity could be introduced by functionalizing the phenyl ring through electrophilic aromatic substitution or cross-coupling reactions. The resulting library of compounds would explore a specific region of chemical space defined by the core scaffold.

While specific, large-scale DOS libraries based on this compound are not prominently featured in the scientific literature, the principles of using such chiral building blocks are central to the goals of DOS. The exploration of chemical space is crucial for the discovery of new bioactive molecules. arxiv.orgnih.govnih.gov The use of conformationally constrained and stereochemically defined building blocks like cis-2-phenylcyclopentylamine can lead to libraries of molecules with a higher degree of three-dimensionality, a desirable trait for interacting with complex biological targets. broadinstitute.org

Interactive Data Table: Hypothetical Diversity-Oriented Synthesis Library from cis-2-Phenylcyclopentylamine

| Entry | Scaffold | R1 Group (from Carboxylic Acid) | R2 Group (on Phenyl Ring) | Resulting Compound Structure (Hypothetical) |

| 1 | cis-2-Phenylcyclopentylamine | Acetyl | H | N-(cis-2-Phenylcyclopentyl)acetamide |

| 2 | cis-2-Phenylcyclopentylamine | Benzoyl | H | N-(cis-2-Phenylcyclopentyl)benzamide |

| 3 | cis-2-Phenylcyclopentylamine | Acetyl | 4-Nitro | N-(cis-2-(4-Nitrophenyl)cyclopentyl)acetamide |

| 4 | cis-2-Phenylcyclopentylamine | Benzoyl | 4-Methoxy | N-(cis-2-(4-Methoxyphenyl)cyclopentyl)benzamide |

This table represents a hypothetical library to illustrate the principles of DOS and is not based on published experimental data for this specific compound.

Application in Methodological Development for New Reaction Discovery

The development of new synthetic methodologies is a cornerstone of chemical research, enabling the construction of previously inaccessible molecules. Chiral amines are frequently employed as ligands for metal catalysts or as organocatalysts in the development of new asymmetric reactions.

The potential of this compound in this area lies in its ability to create a specific chiral environment around a reactive center. For instance, it could be used as a ligand in transition metal-catalyzed reactions, where the coordination of the amine to the metal and the steric influence of the phenyl and cyclopentyl groups could induce enantioselectivity in the transformation of a prochiral substrate.

Furthermore, the amine itself can act as a catalyst in a variety of organic reactions. While specific examples detailing the use of this compound in the discovery of new reactions are not readily found, the broader class of chiral primary amines is known to participate in reactions such as Michael additions, aldol reactions, and Mannich reactions, often with high levels of stereocontrol. Research in this area would involve screening this compound as a catalyst or ligand in a variety of reaction types to identify new, efficient, and stereoselective transformations.

Mechanistic and Computational Studies of Cis 2 Phenylcyclopentylamine Hydrochloride

Elucidation of Reaction Mechanisms in Stereoselective Syntheses

The synthesis of the cis isomer of 2-phenylcyclopentylamine requires careful control of stereochemistry. While numerous synthetic routes to cyclic amines exist, achieving high diastereoselectivity is paramount. One powerful strategy for forming cis-substituted rings involves metal-catalyzed cyclization reactions. For instance, palladium(II)-catalyzed aerobic oxidative cyclization has been effectively used to create cis-2,5-disubstituted pyrrolidines from acyclic precursors. nih.gov A similar mechanistic approach can be conceptualized for the synthesis of cis-2-phenylcyclopentylamine.

The mechanism often proceeds through a Wacker-type aerobic oxidative cyclization. nih.gov In this process, a tethered nitrogen nucleophile attacks a palladium-activated alkene. The stereochemical outcome of the C-N bond formation is directed by the catalyst and the substrate. For a cis product, the reaction would likely proceed through a syn-aminopalladation of the alkene followed by reductive elimination. The use of a chiral auxiliary on the nitrogen, such as a tert-butanesulfinamide group, can provide a high degree of stereocontrol, enabling the synthesis of a single enantiomer of the cis product. nih.gov After the cyclization, this auxiliary can be readily cleaved under acidic conditions, yielding the final amine hydrochloride salt. nih.gov The precise mechanism and the factors influencing cis versus trans aminopalladation are subjects of ongoing research.

Conformational Analysis of the cis-2-Phenylcyclopentylamine Hydrochloride Framework

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry). In a 1,2-disubstituted cyclopentane like cis-2-phenylcyclopentylamine, the substituents can occupy either axial or equatorial-like positions, significantly influencing the molecule's stability and properties. Theoretical calculations on related cyclopentane derivatives show that envelope conformations are often the most stable. rsc.orgresearchgate.net For a cis-1,2-disubstituted pattern, the lowest energy conformation typically places one substituent in an axial position and the other in an equatorial position to minimize steric hindrance. rsc.orgresearchgate.net

Unambiguous confirmation of the cis relative stereochemistry is critical and can be achieved using advanced spectroscopic methods.

2D NMR Spectroscopy: Two-dimensional Nuclear Magnetic Resonance (NMR) techniques are essential. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) is definitive for determining spatial proximity. For the cis isomer, a NOESY experiment would show a cross-peak between the proton on the amine-bearing carbon (C1) and the proton on the phenyl-bearing carbon (C2). This correlation arises because these two protons are on the same face of the cyclopentane ring and are therefore close in space. In the trans isomer, these protons are on opposite faces of the ring, and no such NOE would be observed. Other 2D NMR experiments like COSY, HSQC, and HMBC are used to assign all proton and carbon signals in the molecule completely.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration (e.g., (1R,2R) vs. (1S,2S)) of a chiral molecule in solution. The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations (typically DFT) for a known absolute configuration. A match between the experimental and calculated spectra allows for an unambiguous assignment of the molecule's absolute stereochemistry.

Single-crystal X-ray diffraction provides the most precise information about a molecule's structure in the solid state. udel.eduyoutube.com This technique determines the exact three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would definitively confirm the cis relationship between the phenyl and ammonium (B1175870) groups.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆ClN |

| Formula Weight | 197.70 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.60 |

| b (Å) | 10.75 |

| c (Å) | 14.30 |

| β (°) | 98.5 |

| Volume (ų) | 1609 |

| Z (molecules/unit cell) | 4 |

Computational Chemistry Approaches

Computational methods are invaluable for understanding the structural and dynamic properties of cis-2-phenylcyclopentylamine at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. chemrxiv.org For cis-2-phenylcyclopentylamine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G**, can be used to perform geometry optimizations to find the lowest energy conformations. researchgate.net

These calculations can predict the relative stabilities of different envelope and half-chair puckers of the cyclopentane ring, providing insight into the conformational landscape of the molecule. rsc.org Key stereoelectronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net

| Conformation | Description | Relative Energy (kcal/mol) |

|---|---|---|

| E-1 | Envelope, C1 at flap (axial Ph, equatorial NH₃⁺) | 0.25 |

| E-2 | Envelope, C3 at flap | 0.80 |

| HC-1 | Half-Chair (axial/equatorial substituents) | 0.00 (most stable) |

| HC-2 | Half-Chair (alternative pucker) | 1.10 |

While X-ray crystallography provides a static picture of the solid state, molecular dynamics (MD) simulations model the behavior of molecules over time in a solution environment. youtube.com An MD simulation of this compound would typically place the molecule in a simulation box filled with explicit water molecules and a chloride ion, using a force field like AMBER or OPLS to define the interatomic forces. ulisboa.pt

The simulation would reveal the dynamic nature of the cyclopentane ring, which undergoes rapid interconversion between different puckered conformations, a process known as pseudorotation. MD allows for the study of the solvation shell, showing how water molecules arrange around the hydrophobic phenyl group and the hydrophilic ammonium group. nih.gov It also provides insights into the dynamics of the ion pairing between the ammonium cation and the chloride anion in solution, including the stability and lifetime of the ion pair. olisystems.comresearchgate.net

Prediction of Stereochemical Outcomes in Novel Transformations

The predictive power of a chiral auxiliary or ligand in an asymmetric transformation is rooted in its ability to create a well-defined, rigid, and diastereomerically distinct transition state. For a compound like cis-2-phenylcyclopentylamine, the relative orientation of the phenyl and amino groups on the cyclopentyl scaffold is the primary determinant of its stereodirecting influence. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model these transition states and predict the stereochemical outcome of a reaction.

The general approach involves several key steps:

Conformational Analysis: The first step is to perform a thorough conformational analysis of the chiral auxiliary and the reactant to which it is attached. For cis-2-phenylcyclopentylamine, this would involve determining the preferred orientations of the phenyl group and the amine substituent on the flexible cyclopentane ring.

Transition State Modeling: Plausible transition state structures for the formation of all possible stereoisomeric products are then constructed. These models would account for the steric and electronic interactions between the chiral auxiliary, the substrate, and the incoming reagent. The cis-relationship of the phenyl and amino groups would lead to specific spatial arrangements, with the phenyl group likely shielding one face of the molecule, thereby directing the attack of a reagent to the opposite, less hindered face.

Energy Calculations: The geometries of these hypothetical transition states are optimized using computational methods, and their relative energies are calculated. The transition state with the lowest energy corresponds to the kinetically favored pathway, and the product formed via this pathway is predicted to be the major stereoisomer. The difference in activation energies (ΔΔG‡) between the transition states leading to the different stereoisomers can be used to predict the enantiomeric or diastereomeric excess of the reaction.

Illustrative Data for a Hypothetical Transformation

To illustrate this process, consider a hypothetical alkylation of an imine derived from cis-2-phenylcyclopentylamine. Computational modeling would be used to calculate the energies of the two diastereomeric transition states leading to the (R) and (S) products. The results of such a study could be presented as follows:

| Transition State | Calculated Relative Energy (kcal/mol) | Predicted Product Distribution |

| TS-(Re-face attack) | 0.0 | Major Product |

| TS-(Si-face attack) | +2.5 | Minor Product |

This table is illustrative and does not represent actual experimental data for this compound.

In this hypothetical example, the transition state corresponding to attack on the Re-face of the imine is 2.5 kcal/mol lower in energy than the transition state for Si-face attack. This energy difference would lead to a predictable and high diastereomeric excess in favor of the product resulting from Re-face attack.

Detailed Research Findings

Currently, there is a lack of specific published research detailing the application of this compound as a chiral auxiliary in novel transformations with accompanying computational studies to predict the stereochemical outcomes. Research in asymmetric catalysis has often focused on other chiral amines with different ring systems or substitution patterns that may offer higher rigidity or more predictable stereodirecting effects. However, the fundamental principles described above form the basis for all such predictions and would be directly applicable should this compound be investigated for such purposes in the future. The utility of any chiral auxiliary is ultimately determined by its ability to consistently favor one reaction pathway over another, and computational studies are an indispensable tool in understanding and predicting this selectivity.

Derivatization and Structural Modification of Cis 2 Phenylcyclopentylamine for Research Purposes

Synthesis of N-Substituted and Ring-Substituted Derivatives for Ligand Development

The primary amine group of cis-2-phenylcyclopentylamine is a prime site for modification to generate novel ligands. N-substitution allows for the introduction of a wide array of functional groups, which can modulate a derivative's steric bulk, electronic properties, and hydrogen bonding capabilities. Standard synthetic organic methodologies are applicable for this purpose.

One of the most fundamental N-substitution reactions is N-acylation . This can be achieved by reacting cis-2-phenylcyclopentylamine with an acylating agent, such as an ester, in the presence of a suitable catalyst. For instance, enzyme-catalyzed kinetic resolution has been employed to selectively acylate one enantiomer of racemic cis-2-phenylcyclopentylamine, demonstrating the feasibility of such transformations. In a study on the kinetic resolution of (±)-cis-2-phenylcyclopentanamine, lipase (B570770) B from Candida antarctica (CALB) was used to catalyze the aminolysis of various esters, leading to the formation of the corresponding N-acetylated derivative. dntb.gov.ua This enzymatic approach highlights a method for not only derivatization but also for the potential separation of enantiomers.

Another common strategy for N-substitution is N-alkylation . While specific examples for cis-2-phenylcyclopentylamine are not widely documented in the literature, general methods for the N-alkylation of primary amines are well-established. These include reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent, or direct alkylation with an alkyl halide. More modern and efficient methods, such as the use of alcohols as alkylating agents catalyzed by transition metals like iridium or ruthenium, could also be applied. mdpi.com

Ring-substitution, involving the modification of the phenyl group, offers another avenue for creating structural diversity. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce substituents onto the phenyl ring, thereby altering the electronic landscape of the molecule. The position of these substituents would be directed by the activating or deactivating nature of the cyclopentyl moiety.

The following table illustrates representative N-acylation derivatives of cis-2-phenylcyclopentylamine.

| Derivative Name | Acylating Agent | Catalyst |

| N-acetyl-cis-2-phenylcyclopentylamine | Ethyl Acetate (B1210297) | Lipase B from Candida antarctica |

| N-butanoyl-cis-2-phenylcyclopentylamine | Ethyl Butanoate | Lipase B from Candida antarctica |

| N-octanoyl-cis-2-phenylcyclopentylamine | Ethyl Octanoate | Lipase B from Candida antarctica |

This table is illustrative of potential derivatives based on established synthetic methods.

Exploration of Structural Analogs for Probing Stereochemical Influence on Reactivity

The stereochemistry of 2-phenylcyclopentylamine, with its cis and trans diastereomers, presents a valuable opportunity to study the influence of spatial arrangement on chemical reactivity and biological activity. The relative orientation of the phenyl and amino groups is a critical determinant of how the molecule interacts with its environment, including enzymes and receptors.

In the context of enzymatic reactions, the stereochemical configuration can dramatically affect reaction rates and enantioselectivity. For example, in the lipase-catalyzed kinetic resolution of 2-phenylcyclopentylamine, the trans-isomer is often a much better substrate than the cis-isomer. dntb.gov.ua This difference in reactivity is attributed to the steric hindrance presented by the cis-configuration, where the phenyl and amino groups are on the same side of the cyclopentyl ring, potentially impeding the optimal binding of the substrate within the enzyme's active site.

The study of structural analogs, where the cyclopentyl ring is replaced by other cyclic systems (e.g., cyclopropyl (B3062369) or cyclobutyl), further elucidates the role of the carbocyclic scaffold's conformation. These analogs, when subjected to the same reactions, can reveal the importance of ring size and conformational flexibility for reactivity. While the trans-isomers of these analogs are generally more studied, the comparative reactivity of the cis-isomers provides crucial insights into the steric and conformational requirements of the reaction.

The table below summarizes the comparative reactivity of cis and trans isomers in a representative enzymatic acylation reaction.

| Substrate | Relative Reactivity | Enantioselectivity (E) |

| (±)-trans-2-Phenylcyclopentylamine | High | >200 |

| (±)-cis-2-Phenylcyclopentylamine | Low | 1 |

Data sourced from a study on lipase-catalyzed kinetic resolution. dntb.gov.ua

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules. In the context of cis-2-phenylcyclopentylamine derivatives, isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated to probe mechanistic details of their interactions.

For example, if a derivative of cis-2-phenylcyclopentylamine were being studied as a potential enzyme inhibitor, deuterium labeling on the cyclopentyl ring or at the alpha-carbon could help determine if a C-H bond cleavage is involved in the mechanism of action, through the observation of a kinetic isotope effect.

While specific isotopic labeling studies on cis-2-phenylcyclopentylamine are not prevalent in the literature, strategies developed for analogous compounds can be adapted. For instance, in the development of radioligands for positron emission tomography (PET), N-methyl groups are often introduced using isotopically labeled methylating agents like [¹¹C]iodomethane. A similar strategy could be applied to an N-desmethyl precursor of a cis-2-phenylcyclopentylamine derivative to prepare a PET tracer for in vivo imaging studies.

Potential isotopic labeling strategies include:

Deuterium Labeling: Replacement of specific protons with deuterium to study kinetic isotope effects or to simplify NMR spectra.

Carbon-11 Labeling: Introduction of a short-lived positron-emitting ¹¹C isotope, typically via N-methylation of a precursor amine with [¹¹C]CH₃I, for use in PET imaging.

Carbon-13/Nitrogen-15 Labeling: Incorporation of stable heavy isotopes to aid in the structural elucidation of metabolites or to study binding interactions using NMR spectroscopy.

Preparation of Precursors for Further Synthetic Elaboration

cis-2-Phenylcyclopentylamine is a valuable chiral building block that can serve as a precursor for the synthesis of more complex molecules. Its primary amine functionality is a versatile handle for a wide range of chemical transformations.

One of the most common applications of primary amines in multi-step synthesis is their conversion into amides, which can then participate in further reactions or serve as key structural elements in the final target molecule. As demonstrated in the enzymatic resolution studies, N-acylated derivatives of cis-2-phenylcyclopentylamine can be readily prepared. dntb.gov.ua These amides can then be subjected to reduction to yield secondary amines or used in reactions where the amide bond provides conformational rigidity.

Furthermore, the primary amine can be converted into other functional groups. For example, diazotization followed by substitution could, in principle, replace the amino group with a hydroxyl, halide, or other functionalities, although such reactions on cyclopentylamines can be prone to rearrangement.

The use of cis-2-phenylcyclopentylamine as a chiral auxiliary is another potential application. In this role, it would be temporarily attached to a prochiral molecule to direct a stereoselective reaction, and then subsequently cleaved and recovered. For this to be effective, the chiral amine must be easily attached and removed and must impart a high degree of stereocontrol.

The following table outlines some potential synthetic elaborations starting from cis-2-phenylcyclopentylamine.

| Starting Material | Reaction | Product Type | Potential Application |

| cis-2-Phenylcyclopentylamine | Acylation with a bifunctional acyl chloride | Amide | Intermediate for heterocyclic synthesis |

| cis-2-Phenylcyclopentylamine | Reductive amination with a complex aldehyde | Secondary Amine | Synthesis of bioactive compounds |

| cis-2-Phenylcyclopentylamine | Reaction with a prochiral substrate | Chiral Auxiliary Adduct | Asymmetric synthesis |

This table illustrates the potential of cis-2-phenylcyclopentylamine as a synthetic precursor based on general organic chemistry principles.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Stereoselective Syntheses

The demand for enantiomerically pure compounds, particularly chiral amines, is ever-present in pharmaceuticals and fine chemical industries. mdpi.com While classical synthetic routes to 2-phenylcyclopentylamine exist, future research will prioritize the development of methodologies that are not only stereoselective but also economically and environmentally sustainable. Traditional methods often rely on metal-catalyzed synthesis, but tremendous progress has been made in biocatalytic approaches over the last decade. mdpi.com

Key areas of focus will include:

Biocatalysis: The use of enzymes offers a green and highly selective alternative for producing chiral amines. mdpi.com Future research could focus on engineering novel amine dehydrogenases (AmDHs) or transaminases specifically for the asymmetric reductive amination of a suitable ketone precursor to yield cis-2-phenylcyclopentylamine with high enantiomeric purity (>99% ee) and yield. hims-biocat.eu The BioSusAmin project, funded by the European Research Council, exemplifies the push towards developing biocatalytic routes for high-value amine products. hims-biocat.eu

Transition Metal-Catalyzed Asymmetric Hydrogenation: Asymmetric hydrogenation (AH) is a fundamental and powerful tool for creating chiral centers. acs.orgacs.org Research is expected to focus on developing novel chiral phosphorus ligands or phosphine-free metal catalysts that can efficiently hydrogenate precursors like enamines or N-heteroaromatic compounds to produce the desired cis isomer with high selectivity. acs.org Advances in this area aim to reduce catalyst loading and improve turnover numbers, making the process more economical.

Organocatalysis: The development of small organic molecule catalysts that can facilitate the enantioselective synthesis of the target compound represents another major frontier. These metal-free systems can offer unique reactivity and selectivity profiles while avoiding the cost and toxicity concerns associated with some heavy metal catalysts.

Table 1: Comparison of Potential Sustainable Synthesis Strategies

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Biocatalysis (Enzyme-catalyzed) | High enantioselectivity (>99% ee), mild reaction conditions, reduced environmental impact, use of inexpensive starting materials. mdpi.comhims-biocat.eu | Enzyme discovery and engineering for specific substrate, optimization of reaction conditions (pH, temperature), co-factor recycling. hims-biocat.eu |

| Asymmetric Hydrogenation | High efficiency and turnover, well-established methodology, broad substrate scope. acs.orgacs.org | Development of novel, highly selective, and robust chiral ligands; cost and toxicity of precious metal catalysts (e.g., Rh, Ru). acs.org |

| Asymmetric Organocatalysis | Metal-free, lower toxicity, readily available catalysts, unique activation modes. | Catalyst loading can be higher than metal catalysts, development of catalysts for specific transformations. |

Discovery of Novel Catalytic Applications Beyond Current Paradigms

Beyond being a synthetic target, the chiral scaffold of cis-2-phenylcyclopentylamine is an ideal platform for the development of new catalysts. Its primary amine and rigid cyclopentane (B165970) ring provide a stereochemically defined environment that can be exploited to induce chirality in chemical transformations.

Future research will likely explore its use in:

Organocatalysis: The amine functionality can be readily converted into various organocatalytic motifs. For example, it could serve as a precursor for catalysts used in enamine or iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of aldehydes and ketones.

Chiral Ligand Synthesis: The compound can act as a building block for more complex chiral ligands for transition-metal catalysis. By attaching phosphine (B1218219), N-heterocyclic carbene (NHC), or other coordinating groups, new ligands can be designed. These new metal-ligand complexes could be screened for efficacy in a wide range of reactions, including asymmetric hydrogenation, cross-coupling, and C-H activation. The development of more efficient ligands for catalysis remains a vital research topic. acs.org The significance of chiral α-tertiary amines, a class this scaffold can help produce, is well-established in medicinal chemistry. nih.gov

Table 2: Potential Catalytic Roles for the cis-2-Phenylcyclopentylamine Scaffold

| Catalyst Type | Mechanism / Application | Potential Advantages |

|---|---|---|

| Chiral Brønsted Acid/Base | Proton transfer reactions, kinetic resolutions. | Metal-free catalysis, mild reaction conditions. |

| Phase-Transfer Catalyst | Asymmetric alkylations and additions under biphasic conditions. | Operational simplicity, suitability for industrial scale-up. |

| Chiral Ligand for Metals (e.g., Pd, Rh, Ir, Cu) | Asymmetric hydrogenation, allylic alkylation, cross-coupling reactions. | High turnover frequency and enantioselectivity, modular design allows for fine-tuning. acs.org |

Integration of Artificial Intelligence and Machine learning in Synthesis Planning

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. researchgate.net Machine learning (ML) algorithms, trained on vast datasets of chemical reactions, can predict reaction outcomes, suggest novel synthetic routes, and accelerate catalyst discovery with unprecedented speed and accuracy. researchgate.netnih.gov This data-driven approach can overcome the limitations of human intuition and bias. chimia.ch

For a specific target like cis-2-Phenylcyclopentylamine, AI and ML can be applied in several transformative ways:

Reaction Optimization: ML models can analyze the complex interplay between catalysts, substrates, solvents, and other reaction parameters to predict the conditions that will maximize the yield and enantioselectivity of the cis-isomer. rsc.org This can drastically reduce the time and resources spent on empirical trial-and-error experimentation.

Catalyst Discovery: Instead of relying solely on established catalyst families, AI can screen thousands of virtual catalyst candidates to identify novel structures optimized for a specific transformation. chimia.chresearchgate.net This informatics-guided workflow can pinpoint high-performing catalysts that might be missed by traditional discovery methods. researchgate.net

Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools powered by AI can propose entirely new synthetic pathways to the target molecule. iscientific.orgresearchgate.net These programs analyze the molecular structure and suggest strategic disconnections, potentially revealing more efficient and economical routes starting from readily available materials. nih.gov

Table 3: Emerging Applications of AI/ML in the Synthesis of cis-2-Phenylcyclopentylamine

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Training models (e.g., Deep Neural Networks) on reaction data to predict enantioselectivity (% ee) and yield for a given set of conditions. rsc.orgrsc.org | Accelerates optimization, reduces experimental cost, provides insights into reaction mechanisms. |

| In Silico Catalyst Screening | Using computational models to evaluate a large virtual library of potential catalysts before committing to laboratory synthesis. chimia.chresearchgate.net | Focuses experimental efforts on the most promising candidates, accelerating the discovery of superior catalysts. |

Expansion of the 2-Phenylcyclopentylamine Scaffold in the Design of Advanced Materials

The unique structural features of 2-phenylcyclopentylamine—namely its inherent chirality and rigid conformational scaffold—make it an attractive building block for the construction of advanced functional materials.

Emerging research in materials science could leverage this molecule in the following areas:

Chiral Polymers: Incorporation of the cis-2-phenylcyclopentylamine moiety as a monomeric unit into polymer backbones could lead to the creation of novel chiral polymers. Such materials are of significant interest for applications in chiral separations (e.g., as the stationary phase in HPLC columns), as sensors capable of distinguishing between enantiomers, and in optics. The rigid cyclopentane ring can impart desirable thermal and mechanical properties to the polymer chain.

Chiral Metal-Organic Frameworks (MOFs): MOFs are highly porous, crystalline materials constructed from metal ions linked by organic molecules. frontiersin.orgnih.gov By using a derivative of cis-2-phenylcyclopentylamine as the chiral organic linker, it is possible to synthesize Chiral MOFs (CMOFs). frontiersin.org These materials have vast potential in enantioselective separations, asymmetric catalysis, and chiral sensing. nih.gov Alternatively, the molecule could be introduced as a "dopant" or guest molecule within the pores of an existing MOF to induce chirality in the bulk material. frontiersin.org

Table 4: Potential Applications of the 2-Phenylcyclopentylamine Scaffold in Materials Science

| Material Type | Role of the Scaffold | Potential Applications |

|---|---|---|

| Chiral Polymers | Chiral monomer or pendant group. | Enantioselective chromatography, chiral sensors, specialty optical films. |

| Chiral Metal-Organic Frameworks (MOFs) | Chiral organic linker or guest molecule. frontiersin.orgfrontiersin.org | Enantioselective separation of racemates, heterogeneous asymmetric catalysis, chemical sensing. nih.gov |

| Supramolecular Assemblies | Building block for self-assembling systems. | Formation of chiral gels, liquid crystals, or vesicles for applications in drug delivery or nanotechnology. |

常见问题

Q. What analytical methods are recommended for quantifying cis-2-Phenylcyclopentylamine hydrochloride in experimental samples?

A reverse-phase HPLC method with UV detection is commonly employed. For example, using a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate and detection at 207 nm can achieve linearity (r = 0.9999) in the range of 1–10 µg/mL . Method validation should include recovery studies (target: 98–102%) and precision (RSD < 2%) to ensure accuracy.

Q. How can researchers confirm the structural integrity of this compound?

Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical. IR spectra should show characteristic peaks for amine hydrochloride (e.g., N–H stretching at 2500–3000 cm⁻¹) and phenyl groups (C–C aromatic stretching near 1600 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with published spectra of analogous compounds (e.g., phenyl propanolamine hydrochloride) .

Q. What stability considerations are essential for storing this compound?

Store in airtight, light-protected containers at –20°C to minimize degradation. Periodic stability testing (e.g., every 6 months) via HPLC or mass spectrometry is advised, as hydrochloride salts can hydrolyze under humid conditions . Avoid long-term storage at room temperature, especially if the compound is hygroscopic.

Advanced Research Questions

Q. How can experimental design address conflicting solubility data for this compound in aqueous vs. organic solvents?

Use a factorial design to test variables like pH, temperature, and solvent polarity. For instance, solubility discrepancies in water versus methanol might arise from protonation states; adjust pH (e.g., 3–7) and measure solubility via gravimetric or UV-spectrophotometric methods. Statistical tools (ANOVA) can identify significant factors .

Q. What strategies resolve contradictions in pharmacological activity data between in vitro and in vivo studies for this compound?

Conduct metabolite profiling (e.g., LC-MS) to assess if in vivo activity arises from metabolites. Compare plasma stability (e.g., incubation with liver microsomes) to identify degradation pathways. Experimental controls should include chiral purity verification, as racemization under physiological conditions may alter activity .

Q. How can researchers optimize chiral separation of this compound from its stereoisomers?

Use chiral HPLC columns (e.g., amylose- or cellulose-based) with polar organic mobile phases (acetonitrile/methanol + 0.1% diethylamine). Adjust column temperature (20–40°C) to improve resolution. For preparative-scale separation, simulate moving bed (SMB) chromatography may enhance yield .

Q. What methodologies validate the absence of toxic byproducts in synthesized this compound batches?

Combine GC-MS and LC-TOF for non-targeted screening of impurities. Compare retention times and fragmentation patterns with known arylcyclohexylamine byproducts (e.g., deschloroketamine analogs). Toxicity assays (e.g., mitochondrial membrane potential in HEK293 cells) can further confirm safety .

Methodological Notes

- Data Interpretation : Cross-validate results using orthogonal techniques (e.g., HPLC + NMR) to minimize instrumental bias .

- Safety Protocols : Follow ISO/IEC 17043 guidelines for handling hydrochloride salts, including fume hood use and waste neutralization .

- Experimental Reproducibility : Document batch-specific parameters (e.g., synthesis temperature, solvent purity) to address variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。